![molecular formula C16H14ClNOS B2667776 (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone CAS No. 338778-05-5](/img/structure/B2667776.png)
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to have antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
The compound’s scaffold, 1,2,4-benzothiadiazine-1,1-dioxide, has also been reported to have antiviral activity . This indicates a potential application in the development of antiviral drugs.
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that the compound could be explored for its potential in treating hypertension.
Antidiabetic Activity
The compound’s scaffold has been reported to have antidiabetic activity . This suggests a potential application in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This indicates that the compound could be used in the development of new anticancer drugs.
AMPA Receptor Modulation
The compound has been reported to have binding affinities at the AMPA receptor . This suggests that it could be used in the development of drugs that modulate the AMPA receptor, which could have applications in treating neurological disorders.
KATP Channel Activation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with KATP channel activation . This suggests that the compound could be used in the development of drugs that activate KATP channels, which could have applications in treating cardiovascular diseases.
Alkylation Reactions
The compound has been reported to undergo alkylation reactions . This suggests that it could be used as a building block in organic synthesis, particularly in the synthesis of other biologically active compounds.
properties
IUPAC Name |
(7-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-11-2-4-12(5-3-11)16(19)18-8-9-20-15-10-13(17)6-7-14(15)18/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSTUSKQMTZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCSC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.